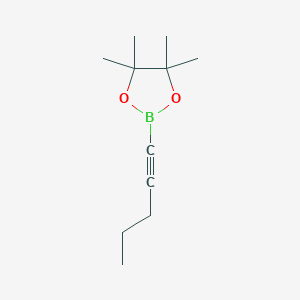

1-戊炔基硼酸二环己酯

描述

1-Pentynylboronic acid pinacol ester is a substrate used in copper-catalyzed decyanative cross-coupling reactions with aryl selenocyanate to yield unsymmetrically substituted selanes .

Chemical Reactions Analysis

1-Pentynylboronic acid pinacol ester can be used as a substrate in copper-catalyzed decyanative cross-coupling reactions with aryl selenocyanate to yield unsymmetrically substituted selanes . It can also be used as a reactant in palladium-catalyzed 1,2-aminoacylation, 1,2-amino-vinylation, and -alkynylation reactions with various oxime esters .Physical and Chemical Properties Analysis

1-Pentynylboronic acid pinacol ester is a liquid with a density of 0.9057 g/mL at 25 °C . It has a molecular weight of 194.08 . The boiling point is between 68-72 °C at a pressure of 0.09 mmHg .科学研究应用

1. 磷光性质

已发现芳基硼酸酯(如 1-戊炔基硼酸二环己酯)在室温下在固态中表现出磷光。这一发现意义重大,因为它挑战了普遍认为的磷光有机分子需要重原子或羰基才能有效生成三重态激发态的观念。这些酯的磷光性质可能对新材料和分子设计的开发产生影响(Shoji 等人,2017)。

2. 不对称 1,3-二烯的合成

1-戊炔基硼酸二环己酯可以通过钯催化的交叉偶联反应合成。这些反应涉及烯基溴化物和三氟甲磺酸酯的硼化,在不对称 1,3-二烯的合成中具有应用。这种方法提供了一锅合成途径,对于有机合成和材料科学应用很有价值(Takagi 等人,2002)。

3. 聚合物合成

已报道了合成含有苯基硼酸二环己酯(如 1-戊炔基硼酸二环己酯)的聚(酯酰胺)。这些聚合物通过 Passerini 多组分聚合工艺合成,显示出作为过氧化氢响应型递送载体的潜力。此类材料可能对药物递送和材料化学产生重大影响(Cui 等人,2017)。

4. 鈴木-宫浦偶联聚合

在聚合物化学领域,1-戊炔基硼酸二环己酯已用于鈴木-宫浦偶联聚合。这种方法允许制造具有硼酸酯部分的π-共轭聚合物,在电子材料和有机电子领域有应用。通过这种聚合方法控制分子量和端官能化的能力对于开发新型聚合物材料特别感兴趣(Nojima 等人,2016)。

5. 与羰基的亲电捕获

最近的研究表明,烯基硼酸酯(如 1-戊炔基硼酸二环己酯)被活化用于亲核加成和与羰基的亲电捕获。该方法涉及乙烯基硼酸酯的碳锂化,从而可以与各种羰基化合物有效反应。此类技术在合成有机化学中对于构建复杂分子非常有价值(Fernández & González, 2022)。

6. 硼化反应中的催化剂

1-戊炔基硼酸二环己酯也用于硼化反应中。例如,已经探索了使用这些酯对环烯烃进行铑催化的脱氢硼化。该方法为环状 1-烯基硼酸酯提供了一条直接途径,这些硼酸酯是有机合成中的有价值的中间体,尤其是在鈴木-宫浦交叉偶联反应中(Kondoh & Jamison, 2010)。

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The protodeboronation of pinacol boronic esters is a valuable but not well-developed area in organic synthesis . Future research could focus on developing more efficient and versatile methods for protodeboronation. Additionally, the use of 1-Pentynylboronic acid pinacol ester in various chemical reactions, such as copper-catalyzed decyanative cross-coupling reactions and palladium-catalyzed 1,2-aminoacylation, suggests potential for further exploration in these areas .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-pent-1-ynyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSNUUTGWELNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674688 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634196-62-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

-](/img/structure/B3337346.png)

![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)